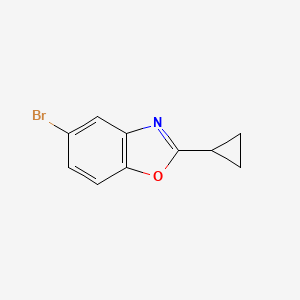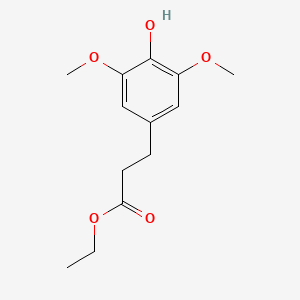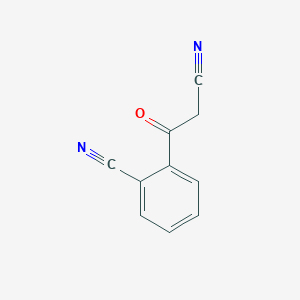
5-Bromo-2-cyclopropyl-1,3-benzoxazole
説明
Synthesis Analysis
The synthesis of benzoxazoles, including “5-Bromo-2-cyclopropyl-1,3-benzoxazole”, often involves the use of 2-aminophenol as a precursor . This precursor can react with different aldehydes under various conditions and with catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-cyclopropyl-1,3-benzoxazole” is represented by the molecular formula C10H8BrNO.
科学的研究の応用
Antimicrobial Activity
5-Bromo-2-cyclopropyl-1,3-benzoxazole: and its derivatives have been studied for their potential as antimicrobial agents. They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. These compounds can be particularly useful in tackling drug-resistant infections and could lead to the development of new antibiotics .
Anticancer Properties
Research has indicated that benzoxazole derivatives exhibit anticancer activities. They have been tested against various cancer cell lines, including human colorectal carcinoma (HCT116), and some compounds have shown promising results, comparable to standard drugs like 5-fluorouracil. This suggests that 5-Bromo-2-cyclopropyl-1,3-benzoxazole could be a valuable compound in cancer research, potentially leading to new chemotherapeutic agents .
Drug Development
The benzoxazole core is a component of many marketed drugs due to its wide range of biological activities. It’s found in non-steroidal anti-inflammatory drugs, antibiotics, and muscle relaxants. The diverse pharmacological activities of benzoxazole derivatives make them an essential scaffold in drug development, with 5-Bromo-2-cyclopropyl-1,3-benzoxazole being a candidate for creating new therapeutic agents .
Biological Material Synthesis
Benzoxazole derivatives are used as intermediates in the synthesis of new biological materials. Their structural properties allow them to interact efficiently with biological targets, which is crucial in the design of materials with specific functions. This makes 5-Bromo-2-cyclopropyl-1,3-benzoxazole a significant compound in the field of material science .
Enzyme Inhibition
Some benzoxazole derivatives have been found to inhibit enzymes like DNA topoisomerases, which are crucial for DNA replication. This inhibition can be leveraged in the development of drugs targeting diseases where DNA replication plays a key role, such as cancer. The ability of 5-Bromo-2-cyclopropyl-1,3-benzoxazole to act as an enzyme inhibitor can be explored further for therapeutic applications .
Suzuki–Miyaura Coupling
In organic synthesis, the Suzuki–Miyaura coupling reaction is a widely used method to form carbon-carbon bonds. Benzoxazole derivatives can be used as substrates in this reaction due to their stability and reactivity5-Bromo-2-cyclopropyl-1,3-benzoxazole could serve as a precursor in the synthesis of complex organic molecules through this coupling process .
作用機序
Target of Action
- 5-Bromo-2-cyclopropyl-1,3-benzoxazole interacts with various enzymes and proteins implicated in disease pathways. These targets include DNA topoisomerases, protein kinases, histone deacetylases, and cyclooxygenases . Each of these plays a crucial role in cellular processes related to cancer, inflammation, and other diseases.
Mode of Action
- The compound likely forms non-covalent interactions with its targets. For instance, the planar benzene ring can engage in π-π stacking or π-cation interactions, while the oxazole moiety’s oxygen and nitrogen atoms act as hydrogen bond acceptors . Depending on the target, 5-Bromo-2-cyclopropyl-1,3-benzoxazole may inhibit DNA topoisomerases I and IIα, modulate protein kinase activity, or affect histone deacetylase function .
Biochemical Pathways
- By interacting with these targets, the compound influences various pathways. For example, inhibition of DNA topoisomerases affects DNA replication and repair, while modulation of protein kinases impacts cell signaling cascades .
特性
IUPAC Name |
5-bromo-2-cyclopropyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMVKTYIPNMKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650829 | |
| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclopropyl-1,3-benzoxazole | |
CAS RN |
915923-17-0 | |
| Record name | 5-Bromo-2-cyclopropylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B1504962.png)








